3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide
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Overview
Description
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide is a complex organic compound that features an indole moiety, an oxadiazole ring, and a tetrahydropyran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide typically involves multiple steps:
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Formation of the Indole Moiety: : The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. For instance, starting from 3,4-dimethylaniline, nitration, diazotization, and bromination can yield an intermediate that undergoes cyclization to form the indole ring .
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Construction of the Oxadiazole Ring: : The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives. This step typically requires the use of dehydrating agents like phosphorus oxychloride (POCl3) under reflux conditions .
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Attachment of the Tetrahydropyran Group: : The tetrahydropyran group can be introduced through nucleophilic substitution reactions. For example, tetrahydropyran-4-ylmethyl chloride can react with an appropriate nucleophile to form the desired product .
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Final Coupling: : The final step involves coupling the indole-oxadiazole intermediate with the tetrahydropyran derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of indole-2,3-diones .
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Reduction: : The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C), resulting in the corresponding amine derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the tetrahydropyran moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, NaBH4
Substitution: Nucleophiles (amines, thiols), organic solvents (THF, DCM)
Major Products
Oxidation: Indole-2,3-diones
Reduction: Amine derivatives
Substitution: Substituted tetrahydropyran derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. The indole and oxadiazole moieties are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring may contribute to the compound’s ability to form hydrogen bonds and interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-6-yl)-1,2,4-oxadiazole: Lacks the tetrahydropyran moiety, making it less versatile in terms of chemical reactivity.
N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide: Lacks the indole and oxadiazole rings, reducing its potential biological activity.
3-(1H-indol-6-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide: Lacks the oxadiazole ring, which may affect its stability and reactivity.
Uniqueness
The uniqueness of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide lies in its combination of three distinct functional groups, each contributing to its overall chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H22N4O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(oxan-4-ylmethyl)propanamide |
InChI |
InChI=1S/C19H22N4O3/c24-17(21-12-13-6-9-25-10-7-13)3-4-18-22-19(23-26-18)15-2-1-14-5-8-20-16(14)11-15/h1-2,5,8,11,13,20H,3-4,6-7,9-10,12H2,(H,21,24) |
InChI Key |
HGUROXQPSYVLFC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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